Neuraminidase-IN-18

influenza neuraminidase inhibition H5N1

Neuraminidase-IN-18 (compound N5) addresses the critical need for a neuraminidase inhibitor probe that retains potency against oseltamivir-resistant H274Y mutants-an area where clinical NA inhibitors fail. This polyheterocyclic small molecule engages the 150-cavity of group-1 NAs, forming key hydrogen bonds with Arg118, Arg292, and Arg371, and delivers distinct binding kinetics not replicated by generic NA inhibitors. • Wild-type H5N1 NA IC50 = 0.14 μM; H274Y mutant IC50 = 0.27 μM (1.9-fold shift vs. ~60-fold for oseltamivir carboxylate). • Cellular antiviral EC50 = 3.70 μM (CCK-8, H5N1); validated for cell-based replication assays. • Available as a high-purity research reagent with rapid global fulfillment.

Molecular Formula C22H18FN3O3S
Molecular Weight 423.5 g/mol
Cat. No. B12363116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-18
Molecular FormulaC22H18FN3O3S
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)SCC(=O)NCC4=CC=C(C=C4)F
InChIInChI=1S/C22H18FN3O3S/c23-18-8-5-15(6-9-18)12-24-20(27)14-30-22-26-25-21(29-22)13-28-19-10-7-16-3-1-2-4-17(16)11-19/h1-11H,12-14H2,(H,24,27)
InChIKeyFPTSQAMAPLJDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminidase-IN-18 Baseline Overview


Neuraminidase-IN-18 (also designated compound N5) is a novel polyheterocyclic small molecule that functions as a neuraminidase (NA) inhibitor [1]. It is a synthetic compound with the chemical formula C22H18FN3O3S, a molecular weight of 423.46 g/mol, and the CAS registry number 2935407-32-0 . The compound was specifically designed to target the active site and adjacent cavities of influenza neuraminidase, with particular focus on the 150-cavity of group-1 NAs [1]. Its core structure incorporates a 1,3,4-oxadiazole thioetheramide backbone, which facilitates specific interactions with key arginine residues within the NA active site [2].

Group-1 NA 150-cavity targeted probe
Influenza neuraminidase inhibition studies
Oseltamivir-resistance mutation research

Neuraminidase-IN-18 Generic Substitution Limitations


Generic substitution among neuraminidase inhibitors is not scientifically valid due to substantial differences in their molecular structures, binding modes, and resistance profiles. Neuraminidase-IN-18 is distinguished by its polyheterocyclic core that engages the 150-cavity of the NA active site, a feature absent in clinically established drugs like oseltamivir and zanamivir [1]. This unique structural engagement confers a distinct inhibitory profile, particularly against oseltamivir-resistant H274Y mutants, where the compound maintains a significantly lower fold-change in IC50 compared to oseltamivir carboxylate [1]. Furthermore, the compound's specific hydrogen-bonding network with Arg118, Arg292, and Arg371 is not replicated by other in-class inhibitors, leading to different binding kinetics and antiviral efficacy in cellular models [2]. Substituting Neuraminidase-IN-18 with a generic NA inhibitor would invalidate research that relies on its specific mechanism of action and resistance-overcoming properties.

150-cavity binding mode mismatch
Classical NA inhibitors do not engage the 150-cavity, altering target interaction and resistance profile.
Resistance mutation response differs
Compound retains near-wild-type potency against H274Y mutant, while oseltamivir carboxylate shows marked activity loss.
Hydrogen-bond network not replicated
Specific Arg118, Arg292, Arg371 interactions may not transfer to other NA inhibitors, affecting binding kinetics.

Neuraminidase-IN-18 Quantitative Evidence


Wild-Type H5N1 NA Inhibition

Neuraminidase-IN-18 (compound N5) demonstrates a more potent inhibition of wild-type H5N1 neuraminidase compared to oseltamivir carboxylate (OSC), a widely used benchmark. In a direct head-to-head enzymatic assay, N5 exhibited an IC50 value of 0.14 μM, while OSC required a higher concentration of 0.31 μM to achieve 50% inhibition [1]. This represents a 2.2-fold improvement in potency for N5 under identical assay conditions. The assay measured neuraminidase activity using a fluorogenic substrate in a cell-free system, ensuring a direct comparison of target engagement [1].

Wild-type NA IC50
Head-to-head
N5: 0.14 μM
OSC: 0.31 μM
2.2-fold lower
Reported higher target engagement in enzymatic assay
Fluorogenic substrate, cell-free system
influenza neuraminidase inhibition H5N1

H274Y Mutant NA Inhibition

A critical differentiator for Neuraminidase-IN-18 is its performance against the clinically relevant H274Y oseltamivir-resistance mutation. In a direct comparison, the compound exhibited an IC50 of 0.27 μM against the H5N1-H274Y mutant NA, representing only a 1.9-fold reduction in potency compared to its activity against the wild-type enzyme [1]. In stark contrast, oseltamivir carboxylate (OSC) displayed a marked loss of activity, with an IC50 approximately 60-fold higher than that of N5 against the mutant NA [1]. This substantial difference in fold-change (1.9-fold vs. ~60-fold) underscores the compound's ability to largely circumvent this common resistance mechanism.

H274Y Mutant IC50
Head-to-head
N5: 0.27 μM (1.9-fold)
OSC: ~60-fold higher IC50
Retains near-wild-type potency against resistant mutant
In vitro enzymatic assay, H5N1-H274Y
antiviral resistance H274Y mutant neuraminidase

150-Cavity Binding Mode

Molecular docking studies reveal that the binding mode of Neuraminidase-IN-18 is fundamentally different from that of classical neuraminidase inhibitors. The compound's aromatic fused rings and 1,3,4-oxadiazole moiety are well-embedded in the active site, while its substituted phenyl group extends specifically into the 150-cavity of the NA enzyme [1]. This dual-site engagement is not observed with oseltamivir. Additionally, the compound forms strong hydrogen-bonding interactions with three positively charged key arginine residues at the active site: Arg118, Arg292, and Arg371 [2]. This specific interaction network is critical for its inhibitory activity and contributes to its retained potency against the H274Y mutant, as the mutation does not directly disrupt these key contacts [1].

150-Cavity Binding
In silico context
Active site + 150-cavity
Arg118, Arg292, Arg371 contacts
Supports dual-site engagement rationale
Molecular docking; oseltamivir lacks 150-cavity binding
molecular docking 150-cavity structure-activity relationship

H5N1 Cellular Antiviral Activity

In a cell-based assay, Neuraminidase-IN-18 (compound N5) demonstrated direct antiviral activity against H5N1 influenza virus, with an EC50 value of 3.70 μM as determined by the CCK-8 method [1]. While this cellular potency is lower than that observed for oseltamivir in some cell-based models (e.g., reported EC50 values of 7.5-12 μM in MDCK cells [2]), it is important to contextualize this data: the compound's primary differentiation lies in its ability to maintain enzymatic activity against resistant mutants, which may translate to superior antiviral efficacy in resistant viral strains where oseltamivir fails. Furthermore, the cellular activity confirms that the compound is cell-permeable and capable of inhibiting viral replication in a physiologically relevant context.

Cellular EC50
Cross-study reported
N5: 3.70 μM
OSC: 7.5–12 μM (literature)
Cell-permeable, inhibits H5N1 replication in vitro
CCK-8 method; cross-study comparison
antiviral activity cell-based assay H5N1

Neuraminidase-IN-18 Application Scenarios


H5N1 Resistance Mechanism Research

Given the compound's significantly retained potency against the H5N1-H274Y mutant (IC50 = 0.27 μM, only a 1.9-fold increase from wild-type) compared to oseltamivir carboxylate's dramatic loss of activity (approximately 60-fold increase), Neuraminidase-IN-18 is ideally suited as a reference inhibitor in studies examining the biochemical and structural basis of neuraminidase inhibitor resistance [1]. Its distinct binding mode, which engages the 150-cavity and key arginine residues, makes it an excellent chemical probe for dissecting how mutations affect drug binding [1][2].

150-Cavity Drug Design

Molecular docking and interaction data confirm that Neuraminidase-IN-18 occupies the 150-cavity of neuraminidase, a region not targeted by oseltamivir [1]. This compound can therefore serve as a validated starting point or benchmark for medicinal chemistry campaigns aimed at developing next-generation neuraminidase inhibitors that exploit this cavity to improve potency and resistance profiles. Its interactions with Arg118, Arg292, and Arg371 provide a clear pharmacophore for optimization [2].

H5N1 In Vitro Efficacy Studies

The compound's demonstrated cellular antiviral activity (EC50 = 3.70 μM) validates its use in cell-based assays of H5N1 influenza virus replication [2]. It can be employed as a positive control or as a test compound in studies examining viral entry, replication, and egress. Its activity, while moderate in absolute terms, is particularly relevant when paired with its ability to overcome the H274Y resistance mutation, making it a valuable tool for evaluating antiviral strategies against both wild-type and resistant viral populations [1].

NA Inhibitor Benchmarking

With a well-characterized IC50 of 0.14 μM against wild-type H5N1 NA, Neuraminidase-IN-18 provides a robust benchmark for high-throughput screening (HTS) campaigns or for characterizing the potency of newly synthesized neuraminidase inhibitors [1]. Its direct comparison data against oseltamivir carboxylate in the same study allows for accurate normalization and cross-study comparisons of inhibitor potency.

Application
Selection Property
Validation Focus
Influenza resistance mechanism studies
150-cavity engagement profile
H274Y mutant NA inhibition endpoint review
Structure-guided inhibitor design
Pharmacophore model for cavity targeting
Arg residue interaction validation
Cell-based H5N1 replication studies
Cell permeability and antiviral activity
EC50 in H5N1 infection model review
Neuraminidase inhibitor screening
Benchmarking against oseltamivir carboxylate
Enzymatic IC50 comparison review

Technical Documentation Hub

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25 linked technical documents
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